Amino-PEG11-Amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

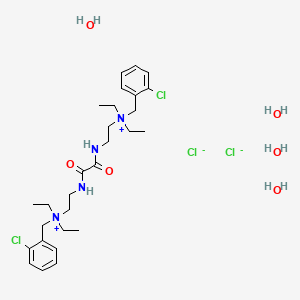

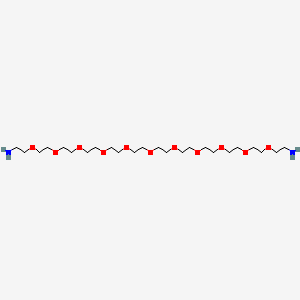

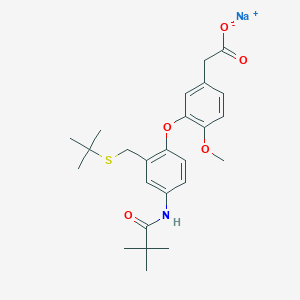

Amino-PEG11-Amine is a PEG-based (12 units) PROTAC linker . It is a PEG derivative containing two amino groups . The hydrophilic PEG spacer increases solubility in aqueous media . It is used to combine two mono diethylstilbestrol (DES)-based ligands . This provides an alternative strategy for preparing more selective and active ER antagonists for endocrine therapy of breast cancer .

Synthesis Analysis

Amino-PEG11-Amine can be used in the synthesis of a series of PROTACs . The primary amine can be crosslinked to proteins and material surfaces using EDC and other crosslinkers .

Molecular Structure Analysis

The molecular weight of Amino-PEG11-Amine is 544.68 g/mol and the molecular formula is C24H52N2O11 . It contains two amino groups .

Chemical Reactions Analysis

Amino-PEG11-Amine is a PEG-based PROTAC linker used to combine two mono diethylstilbestrol (DES)-based ligands . The amino groups are reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc .

Physical And Chemical Properties Analysis

Amino acids are colorless, crystalline solid . They have a high melting point greater than 200°C . They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol . The R-group of amino acids and pH of the solvent play an important role in solubility .

Aplicaciones Científicas De Investigación

Protein Labeling and Crosslinking

Amino-PEG11-Amine is used in protein labeling and crosslinking . It contains a long 11-unit polyethylene glycol (PEG) spacer arm and a terminal primary amine group for conjugation and protein labeling with EDC or other crosslinkers . This allows for the labeling of molecules and surfaces for assays or affinity purification methods involving avidin or streptavidin probes and resins .

Biotinylation

Amino-PEG11-Amine is used in biotinylation . Biotinylation is a process where biotin is attached to proteins, nucleic acids, and other molecules to study or detect them using avidin or streptavidin probes . The primary amine of this pegylated biotin reagent can be conjugated to carboxyl groups on carboxy termini, aspartate residues, or glutamate residues .

Pegylation

The 11-unit PEG segment in Amino-PEG11-Amine is hydrophilic and confers greater solubility to labeled proteins compared to reagents having only hydrocarbon spacers . This makes it useful in pegylation, a process of attaching polyethylene glycol (PEG) polymer chains to molecules, which can improve the safety and efficiency of many therapeutic agents .

Development of ER Antagonists

Amino-PEG11-Amine, a PEG-based PROTAC linker, is used to combine two mono diethylstilbestrol (DES)-based ligands . This provides an alternative strategy for preparing more selective and active ER antagonists for endocrine therapy of breast cancer .

Bioconjugation

Amino-PEG11-Amine can be used in bioconjugation, a chemical strategy to form a stable covalent link between two molecules. The primary amine group can be crosslinked to carboxyl groups on proteins and material surfaces using EDC and other crosslinkers .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52N2O11/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h1-26H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQCFDTWLKAGLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino-PEG11-Amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6'-(2-Hydroxy-2-methylpropoxy)-4-((5-methylpyridin-3-yl)oxy)-[3,3'-bipyridin]-6-yl)-3-methylurea](/img/structure/B605374.png)

![5-[[3-(2,2-Dimethylcyclopentyl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B605378.png)

![4-{4-[1-(2,4-dichlorophenyl)-4-methyl-3-[(piperidin-1-yl)carbamoyl]-1H-pyrazol-5-yl]phenyl}but-3-yn-1-yl nitrate](/img/structure/B605381.png)

![(S)-4-Amino-6-((1-(6-fluoro-1-(pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605386.png)

![2-[(2S,5S,6S)-4-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid](/img/structure/B605388.png)

![(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605390.png)

![3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea](/img/structure/B605393.png)